molecular formula C10H9BO3 B13982193 4-(2-Furanyl)phenylboronic acid

4-(2-Furanyl)phenylboronic acid

Cat. No.: B13982193
M. Wt: 187.99 g/mol
InChI Key: URVUIXSHLCYNJO-UHFFFAOYSA-N
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Description

4-(2-Furanyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. It features a phenyl ring substituted with a boronic acid group and a furan ring. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical applications, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Furanyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the starting materials are usually 2-furanylboronic acid and a phenyl halide. The reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions. The scalability of this method makes it suitable for producing significant quantities of this compound for commercial use .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Furanyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields phenols, while reduction with sodium borohydride produces alcohols .

Mechanism of Action

The mechanism of action of 4-(2-Furanyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent, with the boronic acid group forming a cyclic ester with diols under basic conditions and dissociating under acidic conditions. This property is exploited in various applications, including sensing and drug delivery .

Comparison with Similar Compounds

Uniqueness: 4-(2-Furanyl)phenylboronic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with diols or other functional groups are required .

Properties

Molecular Formula

C10H9BO3

Molecular Weight

187.99 g/mol

IUPAC Name

[4-(furan-2-yl)phenyl]boronic acid

InChI

InChI=1S/C10H9BO3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7,12-13H

InChI Key

URVUIXSHLCYNJO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CO2)(O)O

Origin of Product

United States

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